molecular formula C10H13BrN2O3 B1404047 methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1434142-09-2

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1404047
CAS No.: 1434142-09-2
M. Wt: 289.13 g/mol
InChI Key: LPVKDOWUUBOZJX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 5-position, an oxan-2-yl group at the 1-position, and a methyl ester group at the 4-position of the pyrazole ring. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Oxan-2-yl Group Introduction: The oxan-2-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxane derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 5-substituted pyrazole derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of oxidized pyrazole derivatives with additional functional groups.

Scientific Research Applications

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Used in the study of enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and oxan-2-yl group can enhance binding affinity and selectivity towards target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall binding strength.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 5-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with an iodine atom instead of bromine.

    Methyl 5-fluoro-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKDOWUUBOZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130823
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-09-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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